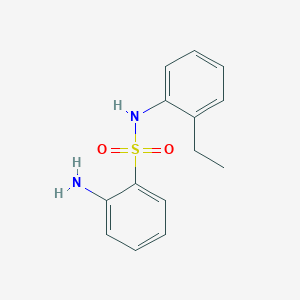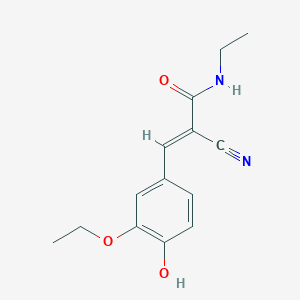![molecular formula C8H14ClF3N2 B2865929 [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride CAS No. 2580223-73-8](/img/structure/B2865929.png)
[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride: is a complex organic compound characterized by its unique bicyclo[111]pentane structure, which is further functionalized with a trifluoropropyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.
Introduction of the trifluoropropyl group: This step often involves the use of trifluoropropyl halides under nucleophilic substitution conditions.
Hydrazine functionalization: The hydrazine group is introduced through a reaction with hydrazine derivatives, often under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Azo compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclic structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Drug Development: The hydrazine moiety is known for its potential in drug design, particularly in the development of anti-cancer and anti-tuberculosis agents.
Biochemical Research: The compound can be used as a probe to study enzyme mechanisms and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
Pharmaceuticals: As an intermediate in the synthesis of complex pharmaceutical compounds.
作用機序
The mechanism of action of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their function. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]amine
- [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Uniqueness
- Structural Rigidity : The bicyclo[1.1.1]pentane core provides a rigid framework that is not present in many other compounds.
- Functional Diversity : The presence of both trifluoropropyl and hydrazine groups allows for a wide range of chemical reactions and applications.
- Enhanced Bioavailability : The trifluoropropyl group increases lipophilicity, improving the compound’s ability to cross biological membranes.
This detailed article provides a comprehensive overview of [3-(3,3,3-trifluoropropyl)bicyclo[111]pentan-1-yl]hydrazine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2.ClH/c9-8(10,11)2-1-6-3-7(4-6,5-6)13-12;/h13H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCYIMTXLAMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)

![8-phenyl-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2865852.png)
![N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2865855.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)
![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)
![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)
![2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2865862.png)

![2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2865867.png)
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)
